molecular formula C21H20N2O2S2 B2780323 3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862806-51-7

3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2780323
CAS RN: 862806-51-7
M. Wt: 396.52
InChI Key: DXVYAUWQGQLKSC-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N2O2S2 and its molecular weight is 396.52. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A significant area of application for this compound is in the development of antitumor agents. Research by Hafez and El-Gazzar (2017) explored the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives, showcasing their potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These findings underscore the compound's relevance in cancer research, particularly for its potential in crafting new therapeutic agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Synthesis of Novel Derivatives

Jadhav et al. (2022) reported on the synthesis of novel oxo pyrimido pyrimidine derivatives, illustrating the compound's versatility in chemical synthesis. This study emphasizes its utility in generating new molecules with potential pharmacological applications, further demonstrating the chemical compound's significance in drug development and research (Madhav S. Jadhav et al., 2022).

Antifungal Applications

Another promising area of application is in antifungal treatments. N. N. Jafar and colleagues (2017) synthesized derivatives containing the core structure of the compound and evaluated their antifungal effects against significant fungi types, including Aspergillus terreus and Aspergillus niger. Their results suggest that these compounds could be developed into effective antifungal agents, highlighting the compound's potential in addressing fungal infections (N. N. Jafar et al., 2017).

Corrosion Inhibition

The compound has also been studied for its application in corrosion inhibition. Abdallah et al. (2018) investigated pyridopyrimidinone derivatives for their effectiveness in preventing corrosion of carbon steel in acidic environments. Their research provides insights into the compound's potential use in industrial applications, particularly for protecting materials against corrosion (Y. Abdallah et al., 2018).

properties

IUPAC Name

3-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-14-4-3-5-15(12-14)13-27-21-22-18-10-11-26-19(18)20(24)23(21)16-6-8-17(25-2)9-7-16/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVYAUWQGQLKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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